molecular formula C11H9ClO2S B1599803 1-((Chloromethyl)sulfonyl)naphthalene CAS No. 87491-79-0

1-((Chloromethyl)sulfonyl)naphthalene

Cat. No.: B1599803
CAS No.: 87491-79-0
M. Wt: 240.71 g/mol
InChI Key: XHMLYFRREKIYDU-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)naphthalene is an organic compound with the molecular formula C11H9ClO2S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a chloromethyl group and a sulfonyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)naphthalene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloromethyl naphthalene. This process typically uses sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((Chloromethyl)sulfonyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)naphthalene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-((Chloromethyl)sulfonyl)naphthalene is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of chemical products .

Properties

IUPAC Name

1-(chloromethylsulfonyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMLYFRREKIYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471403
Record name 1-(Chloromethanesulfonyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87491-79-0
Record name 1-(Chloromethanesulfonyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-naphthalene sulfonyl chloride (20.2 g, 89.1 mmol), sodium sulfite (22.5 g, 178 mmol) and sodium bicarbonate (15.1 g, 180 mmol) in water was stirred at 100° C. for one hour, allowed to cool to ambient temperatures for 40 minutes, treated with bromochloromethane (90 mL, 1.4 mol) and tetrabutylammonium bromide (2.87 g, 8.91 mmol), stirred at 75° C. for 14.5 hours and cooled to ambient temperatures. The phases were separated and the organic phase was concentrated in vacuo. The resultant residue was purified by flash chromatography with 100% ethyl acetate to give 1-chloromethanesulfonyl-naphthalene as a pale yellow solid, 19.0 g (88.8% yield), mp 103-5° C., Mass Spectrum (+EI, M+) m/z 240. 1HNMR (500 MHz, DMSO-d6): δ8.64-5 (m, 1H), 8.41 (d, 1H, J=8.23 Hz), 8.27 (dd, 1H, J=7.33 Hz and 1.22 Hz), 8.16-8.18 (m, 1H), 7.71-7.81 (m, 3H), 5.40 ppm, (s, 2H). Elemental Analysis for C11H9ClO2S: Calcd: C, 54.89; H, 3.77; N, 0.00; Found: C, 54.98; H, 3.81; N, 0.00.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of naphthalene-1-sulfonyl chloride (10.0 g, 44 mmoles), sodium sulfite (11.12 g, 88 mmoles), and sodium bicarbonate (7.4 g, 88 mmoles) in water (50 mL) was heated to 100° C. for one hour. The crude sodium sulfinate solution was allowed to cool for 30 minutes, and then treated with bromochloromethane (43 mL, 661 mmoles) and tetra-N-butylammonium bromide (1.4 g, 4.4 mmoles). The resultant mixture was heated to 75° C. overnight. All solvents were removed under vacuum. Compound was recrystallized from CH2Cl2/hexane to give the title compound as an off white solid (10.62 g, 44 mmoles).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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